molecular formula C12H12FN3O2 B2933438 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 865285-63-8

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2933438
CAS No.: 865285-63-8
M. Wt: 249.245
InChI Key: SBQJXXULIHEEAC-UHFFFAOYSA-N
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Description

N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-fluorophenyl group and at position 2 with a butanamide moiety. The butanamide chain likely influences solubility and pharmacokinetic properties. Synthesis of such compounds typically involves multi-step reactions, including cyclization and coupling steps, as outlined in analogous studies .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-3-10(17)14-12-16-15-11(18-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQJXXULIHEEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the oxadiazole intermediate with butanoyl chloride or butanoic acid under suitable conditions to form the desired butanamide derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with three classes of analogs: indole-based oxadiazoles (), benzodioxin-sulfonyl derivatives (), and stereoisomeric butanamides ().

Physicochemical and Pharmacological Implications

  • Lipophilicity : The benzodioxin-methyl group in ’s compound increases lipophilicity, likely improving blood-brain barrier penetration but reducing aqueous solubility .
  • Metabolic Stability : The sulfonyl group in ’s derivative may confer resistance to enzymatic degradation, whereas the target compound’s simpler structure might undergo faster metabolism.
  • Stereochemical Impact : The stereoisomers in highlight the critical role of chirality in target binding; the target compound’s lack of stereocenters simplifies synthesis but may limit selectivity .

Research Findings and Trends

  • Bioactivity: While specific data on the target compound’s activity is unavailable, structurally related oxadiazoles are explored for antimicrobial, anticancer, and anti-inflammatory applications.
  • Solubility vs. Stability : The target compound’s unmodified butanamide chain likely improves solubility over benzodioxin-sulfonyl analogs, though the latter’s sulfonyl group may enhance plasma stability .
  • Synthetic Accessibility : The target compound’s straightforward synthesis contrasts with the labor-intensive processes for stereoisomers (), making it a more viable candidate for early-stage drug development.

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide is a compound that belongs to the oxadiazole class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a distinctive oxadiazole ring and a fluorophenyl substituent. The presence of the fluorine atom enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole ring can participate in hydrogen bonding and π-stacking interactions with proteins and enzymes. This interaction can lead to:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in various metabolic pathways.
  • Modulation of Receptor Activity: It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains. A study demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential application in treating bacterial infections.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest: The compound can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Induction of Reactive Oxygen Species (ROS): Increased levels of ROS can lead to oxidative stress and subsequent cancer cell death .

In vitro studies have illustrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains. The compound exhibited a higher potency compared to standard antibiotics used in the study .

Study 2: Anticancer Activity

In another research effort focused on anticancer activity, this compound was tested against human cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner with IC50 values ranging from 10 to 25 µM across different cell lines. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives:

Compound NameBiological ActivityMIC (µg/mL)IC50 (µM)
This compoundAntimicrobial & Anticancer32 - 12810 - 25
5-(4-Fluorophenyl)-1,3,4-oxadiazolAntimicrobial64 - 256Not reported
4-Chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol)benzamideAnticancerNot reported15 - 30

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